2,3,6,7,10,11-Hexa(pyridine-3-yl)triphenylene

Description

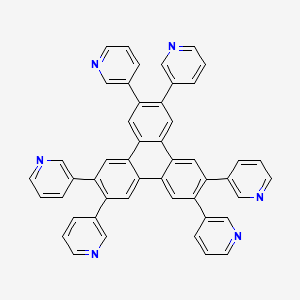

2,3,6,7,10,11-Hexa(pyridine-3-yl)triphenylene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a triphenylene core substituted with six pyridine-3-yl groups at peripheral positions. This compound is synthesized via a Suzuki cross-coupling reaction between 2,3,6,7,10,11-hexabromotriphenylene and 3-pyridine boronic acid, yielding 26% under palladium-catalyzed conditions (Pd(OAc)₂, SPhos ligand, K₃PO₄, THF/water) . Its structure combines the planar π-conjugated triphenylene system with pyridine moieties, which confer Lewis basicity and coordination capabilities, making it suitable for applications in metal-organic frameworks (MOFs) and electrocatalysis.

Properties

Molecular Formula |

C48H30N6 |

|---|---|

Molecular Weight |

690.8 g/mol |

IUPAC Name |

3-(3,6,7,10,11-pentapyridin-3-yltriphenylen-2-yl)pyridine |

InChI |

InChI=1S/C48H30N6/c1-7-31(25-49-13-1)37-19-43-44(20-38(37)32-8-2-14-50-26-32)46-22-40(34-10-4-16-52-28-34)42(36-12-6-18-54-30-36)24-48(46)47-23-41(35-11-5-17-53-29-35)39(21-45(43)47)33-9-3-15-51-27-33/h1-30H |

InChI Key |

UBHPERCXCJQQGJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(C=C3C(=C2)C4=CC(=C(C=C4C5=CC(=C(C=C35)C6=CN=CC=C6)C7=CN=CC=C7)C8=CN=CC=C8)C9=CN=CC=C9)C1=CN=CC=C1 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 2,3,6,7,10,11-Hexa(pyridine-3-yl)triphenylene typically follows a modular approach:

- Step 1: Preparation of a suitably functionalized triphenylene core, usually bearing reactive leaving groups (e.g., bromides) at the 2,3,6,7,10,11 positions.

- Step 2: Palladium-catalyzed cross-coupling reactions (such as Suzuki or Buchwald-Hartwig couplings) to install the pyridine substituents at these positions.

This approach leverages the high regioselectivity of aromatic substitution on triphenylene and the efficiency of modern C–C or C–N bond-forming reactions.

Preparation of Hexabromo-Substituted Triphenylene Precursor

A key intermediate is 2,3,6,7,10,11-hexabromo-triphenylene , which serves as the electrophilic partner in coupling reactions.

- According to a study reported in the Royal Society of Chemistry supplementary data, 2,3,6,7,10,11-hexabromo-triphenylene is synthesized via bromination of triphenylene or by oxidative trimerization of brominated precursors.

- The hexabromo compound is isolated in high purity and used directly in cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling for Pyridine Substitution

The installation of pyridine groups at the six peripheral positions is commonly achieved by palladium-catalyzed coupling reactions, such as Suzuki-Miyaura cross-coupling with pyridin-3-yl boronic acid derivatives.

Typical reaction conditions include:

| Parameter | Details |

|---|---|

| Catalyst | Pd(0) complexes such as Pd2(dba)3 or Pd(PPh3)4 |

| Ligand | rac-BINAP or other bidentate phosphines |

| Base | Sodium tert-butoxide or potassium carbonate |

| Solvent | Toluene, dioxane, or mixtures with water |

| Temperature | 80–110 °C |

| Reaction time | 12–24 hours |

| Atmosphere | Inert (argon or nitrogen) |

- In one example, a toluene solution containing rac-BINAP and tris(dibenzylideneacetone)dipalladium(0) was degassed and heated to 110 °C, then mixed with benzophenone imine (as a nitrogen source), hexabromo-triphenylene, and sodium tert-butoxide, stirred for 12 hours to yield the hexaaminotriphenylene intermediate.

Conversion to Hexa(pyridine-3-yl) Derivative

- The hexaaminotriphenylene intermediate can be further modified to introduce pyridine rings, often via condensation or coupling with pyridine-containing building blocks.

- Alternatively, direct Suzuki coupling of hexabromo-triphenylene with pyridin-3-yl boronic acid derivatives yields the target hexa(pyridine-3-yl)triphenylene.

Alternative Synthetic Routes and Innovations

- A novel palladium-catalyzed dual C–H activation method allows the synthesis of triphenylenes from 2-iodobiphenyls and iodobenzenes, providing access to unsymmetrically functionalized triphenylenes with high atom- and step-economy. This method could be adapted for pyridine substitution.

- Electrochemical methods for triphenylene derivatives focus mainly on hydroxy-substituted analogs but demonstrate the potential for clean, high-yield synthesis routes.

- Sonogashira coupling has been used to link triphenylene units via alkynes, indicating the versatility of palladium-catalyzed coupling in triphenylene chemistry.

Data Tables Summarizing Key Preparation Parameters

Chemical Reactions Analysis

2,3,6,7,10,11-Hexa(pyridine-3-yl)triphenylene can undergo various chemical reactions, including :

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The pyridine groups can participate in substitution reactions, where nucleophiles or electrophiles replace one or more hydrogen atoms on the pyridine rings.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce partially or fully reduced derivatives.

Scientific Research Applications

Organic Electronics

Organic Light Emitting Diodes (OLEDs) : The compound has been investigated for use in OLEDs due to its ability to emit light efficiently. Research indicates that triphenylene derivatives can enhance the performance of OLEDs by improving charge transport and emission properties. For instance, a study demonstrated that triphenylene-based materials exhibit saturated red light emission, which is less common than green or blue emissions in OLEDs .

Field-Effect Transistors (FETs) : The electronic properties of 2,3,6,7,10,11-Hexa(pyridine-3-yl)triphenylene make it a suitable candidate for use in organic FETs. Its high hole mobility allows for efficient charge transport, which is crucial for the performance of organic semiconductors. Recent advancements in synthesizing pyridine analogues have shown promising results in enhancing the electrical characteristics of organic semiconductors .

Photovoltaics

The compound's ability to absorb light and facilitate charge separation makes it a potential material for organic photovoltaic (OPV) devices . Its structural features allow for effective light harvesting and exciton dissociation. Studies have indicated that incorporating triphenylene derivatives into OPV architectures can significantly improve power conversion efficiencies . The unique stacking arrangements of these compounds also contribute to their favorable charge transport properties.

Catalysis

Metal Complexes : this compound can act as a ligand in metal complexes for catalytic applications. Metal-terpyridine complexes have been widely studied for their catalytic properties in various reactions. The presence of multiple pyridine groups enhances the coordination ability with metal centers, facilitating catalytic processes such as cross-coupling reactions and oxidation .

Nanotechnology

Self-Assembly : The compound has shown potential in the self-assembly of nanostructures. Research indicates that triphenylene-based ligands can guide the formation of gold nanoparticles into well-defined structures through controlled interactions. This property is particularly useful in developing nanomaterials with specific functionalities for applications in sensing and drug delivery systems .

Case Studies

- OLED Performance Enhancement : A study highlighted the synthesis of triphenylene hexaester derivatives that improved the efficiency of OLED devices by optimizing the emission spectrum and charge transport properties. The devices demonstrated a significant increase in brightness and operational stability compared to conventional materials .

- Photovoltaic Efficiency Improvement : In a comparative analysis of different organic materials used in OPVs, triphenylene derivatives were shown to outperform traditional materials in terms of power conversion efficiency due to their superior light absorption and charge mobility characteristics .

- Catalytic Activity of Metal Complexes : Research on metal complexes utilizing this compound as a ligand demonstrated enhanced catalytic activity in Suzuki coupling reactions. The study provided insights into the structure-property relationships that govern catalytic efficiency in these systems .

Mechanism of Action

The mechanism of action of 2,3,6,7,10,11-Hexa(pyridine-3-yl)triphenylene involves its ability to form stable complexes with metal ions and other molecules . The pyridine groups can coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs) and other supramolecular structures. These interactions can influence the compound’s electronic properties, making it suitable for use in electronic and optoelectronic applications.

Comparison with Similar Compounds

Table 1: Structural Comparison of Triphenylene Derivatives

Synthesis Notes:

Electronic and Optical Properties

The electronic behavior of triphenylene derivatives is influenced by substituent electron-donating/withdrawing effects:

- However, direct spectral data are unavailable in the provided evidence.

- Hexaalkoxytriphenylenes : Alkoxy groups (-OR) enhance electron density, leading to intense, structured absorption bands in UV-Vis spectra (similar to unsubstituted triphenylene) .

- Hexathiolate (tht) : Thiolate groups enable coordination to metals (e.g., Ni²⁺ in MOFs), altering redox properties .

Fluorescence: Limited data are available, but substituted benzils and nickel complexes in triphenylene derivatives show minimal impact on fluorescence, suggesting substituent electronic isolation .

Mesomorphism and Thermal Stability

Triphenylene derivatives are renowned for columnar liquid crystalline (LC) phases:

- Hexa(pyridine-3-yl)triphenylene: Pyridine’s rigid structure may hinder mesophase formation compared to flexible alkoxy chains. No direct LC data are reported.

- Hexaalkoxytriphenylenes : Exhibit enantiotropic columnar mesomorphism with wide mesophase temperature ranges (e.g., hexa-pentyloxy derivatives) .

- Acceptor-Substituted Derivatives: Introduction of electron-withdrawing groups (e.g., nitro, pyridine) reduces thermal stability and mesophase temperature ranges, as observed in amino-substituted analogs .

Biological Activity

2,3,6,7,10,11-Hexa(pyridine-3-yl)triphenylene is a compound derived from triphenylene, a polycyclic aromatic hydrocarbon known for its potential in various biological applications. The incorporation of pyridine groups enhances the compound's biological activity, making it a subject of interest in medicinal chemistry and material science.

Chemical Structure and Properties

The structure of this compound consists of a triphenylene core with six pyridine rings attached at specific positions. This unique arrangement contributes to its electronic properties and potential interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

- Cell Viability and Apoptosis : In vitro assays demonstrated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. The MTT assay revealed that these compounds could induce apoptosis in breast cancer cells (MDA-MB-231 and MCF-7), significantly reducing cell viability at low concentrations .

- Mechanism of Action : The mechanism involves the modulation of metabolic pathways associated with cancer stem cells (CSCs). Compounds were shown to decrease the percentage of CSCs in treated cell lines while altering the expression of glycosphingolipids (GSLs), which are critical for cell survival and proliferation .

Structure-Activity Relationship

The biological activity of this compound is closely linked to its structural features:

| Structural Feature | Effect on Activity |

|---|---|

| Number of Pyridine Groups | Increased cytotoxicity and selectivity towards cancer cells |

| Positioning of Substituents | Enhanced interaction with biological targets due to increased lipophilicity |

| Planarity of Structure | Improved stacking interactions leading to better cellular uptake |

Study 1: Anticancer Activity Evaluation

In a study investigating the effects of similar triphenylene derivatives on cancer cells:

- Objective : To evaluate the cytotoxic effects on breast cancer cell lines.

- Methodology : Cells were treated with varying concentrations of the compound over 24 to 72 hours.

- Findings : A significant reduction in cell viability was observed at concentrations as low as 0.05 µM after 24 hours. The apoptotic rate increased substantially with prolonged exposure .

Study 2: Metabolic Profiling

Another study focused on the metabolic changes induced by treatment with pyridine-substituted triphenylenes:

Q & A

Basic Research Questions

Q. How can synthesis conditions for 2,3,6,7,10,11-Hexa(pyridine-3-yl)triphenylene be optimized to maximize yield?

- Methodology : Utilize Design of Experiments (DOE) to systematically vary reaction parameters such as temperature, solvent polarity, and stoichiometry. For example, boron tribromide in dichloromethane at 20°C has been reported to achieve 100% yield in analogous triphenylene derivatives . Statistical methods like factorial design can minimize experimental runs while identifying critical factors (e.g., reaction time, catalyst loading) .

Q. What characterization techniques are most effective for confirming the molecular structure of this compound?

- Methodology : Combine spectroscopic and chromatographic methods:

- NMR : Analyze aromatic proton environments to confirm pyridine substitution patterns.

- Mass Spectrometry : Validate molecular weight and fragmentation patterns (e.g., via ESI-MS or MALDI-TOF).

- X-ray Crystallography : Resolve crystal structure for absolute configuration verification .

Q. What purification strategies are recommended for isolating this compound from byproducts?

- Methodology :

- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate to DCM/methanol).

- Recrystallization : Optimize solvent pairs (e.g., DMF/water) based on solubility profiles .

- HPLC : Apply reverse-phase columns for high-purity isolation, monitoring with UV-vis at λ ≈ 300–400 nm (aromatic π-π* transitions) .

Advanced Research Questions

Q. How can computational reaction path search methods enhance the design of derivatization reactions for this compound?

- Methodology : Implement quantum chemical calculations (e.g., DFT or ab initio) to map reaction pathways and transition states. For instance, ICReDD’s approach integrates reaction path searches with experimental validation to predict regioselective functionalization (e.g., pyridine N-oxidation or metal coordination) .

- Case Study : Simulate ligand-binding affinities for catalytic applications (e.g., palladium coupling reactions) using software like Gaussian or ORCA .

Q. How should contradictory data in thermal stability analyses be resolved?

- Methodology :

- Factorial Design : Test interactions between variables (e.g., heating rate, atmosphere) using TGA/DSC. For example, discrepancies in decomposition temperatures may arise from oxidative vs. inert conditions .

- Statistical Validation : Apply ANOVA to assess significance of observed variations and identify outliers .

Q. What strategies are effective for establishing structure-property relationships in optoelectronic applications?

- Methodology :

- DFT Calculations : Predict HOMO/LUMO levels and charge mobility using software like VASP or Materials Studio .

- Experimental Correlates : Measure absorption/emission spectra (UV-vis, fluorescence) and compare with computational exciton binding energies .

- Morphological Analysis : Use AFM or TEM to correlate crystallinity with charge transport properties .

Q. How does the pyridine substituent configuration influence solubility and reactivity in coordination chemistry?

- Methodology :

- Solubility Screening : Test in polar (DMF, DMSO) vs. nonpolar solvents (toluene, chloroform) to assess π-π stacking vs. hydrogen-bonding effects .

- Metal Coordination Studies : Titrate with transition metals (e.g., Cu²⁺, Ru³⁺) and monitor via UV-vis or EPR spectroscopy. Pyridine’s lone pair orientation may dictate binding geometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.